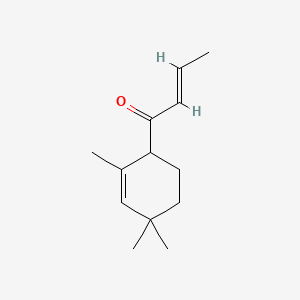

(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one

Description

Properties

CAS No. |

39872-57-6 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(E)-1-(2,4,4-trimethylcyclohex-2-en-1-yl)but-2-en-1-one |

InChI |

InChI=1S/C13H20O/c1-5-6-12(14)11-7-8-13(3,4)9-10(11)2/h5-6,9,11H,7-8H2,1-4H3/b6-5+ |

InChI Key |

NELDPSDYTZADSA-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C(=O)C1CCC(C=C1C)(C)C |

Canonical SMILES |

CC=CC(=O)C1CCC(C=C1C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods:

Aldol Condensation: One common method involves the aldol condensation of 4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one with acetone.

Oxidation of Aldehydes: Another method involves the oxidation of aldehydes like β-cyclocitral using oxidizing agents such as silver oxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as rose oil, where it is present as a minor component. The compound can be isolated through distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butenone group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Sodium hydroxide for aldol condensation

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its distinctive structure which contributes to its functional properties. The molecular weight is approximately 192.303 g/mol with a LogP of 4.01, indicating its lipophilic nature which can influence its behavior in biological systems and environmental interactions .

Analytical Applications

High-Performance Liquid Chromatography (HPLC) :

One of the primary applications of this compound is in the field of analytical chemistry. It can be effectively separated and analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility. This approach allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Environmental Impact

The environmental implications of this compound are noteworthy as well. It has been classified as toxic to aquatic life with long-lasting effects . Understanding these properties is crucial for assessing the ecological risks associated with its use in various products.

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for the separation of this compound highlighted its effectiveness in isolating impurities from complex mixtures. The method was validated for precision and accuracy, making it a valuable tool in pharmaceutical analysis .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various plant extracts containing similar compounds, researchers found that certain fractions exhibited potent antimicrobial activity against a range of pathogens. This study underscores the potential therapeutic applications of such compounds in treating infections .

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogs

a) 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

- CAS No.: 23726-91-2

- Key Differences :

- Substituent positions: 2,6,6-trimethyl vs. 2,4,4-trimethyl in the target compound.

- Impact : Altered molecular shape affects receptor binding and volatility.

- Applications : Used in urine VOC analysis for bladder cancer detection .

b) 1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

- CAS No.: 56915-02-7

- Molecular Formula : C₁₃H₂₀O₂

- Molecular Weight : 208.30 g/mol .

- Key Differences :

c) β-Damascenone

Functional Group Variations

a) 3-Keto-β-ionone

- CAS No.: 27185-77-9

- Structure : Contains a ketone group at the C3 position of the cyclohexenyl ring .

- Key Differences: Additional keto group increases reactivity (e.g., in oxidation reactions). Applications: Intermediate in synthesis of carotenoids and vitamins .

b) δ-Damascone

Physical-Chemical and Analytical Comparison

Biological Activity

(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one, also known as β-ionone , is a compound with significant biological activity and potential applications in various fields, including pharmacology and food science. This article explores its biological properties, including antioxidant and antimicrobial activities, metabolism, toxicity, and potential therapeutic uses.

- CAS Number : 39872-57-6

- Molecular Formula : C13H20O

- Molecular Weight : 192.303 g/mol

- LogP : 4.01

Antioxidant Activity

Antioxidant activity is one of the most studied properties of β-ionone. Research has shown that β-ionone exhibits significant free radical scavenging capabilities. In a study assessing the antioxidant potential of various extracts containing β-ionone, it was found that the compound demonstrated effective inhibition against DPPH and ABTS radicals.

| Extract Type | DPPH IC50 (µM TE/g) | ABTS IC50 (µM TE/g) |

|---|---|---|

| β-Ionone Extract | 28.08 | 2402.95 |

| Control Extract | 8.18 | 360.08 |

These results indicate that β-ionone can be a potent antioxidant agent, which may contribute to its protective effects in biological systems .

Antimicrobial Activity

β-Ionone has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that it possesses inhibitory effects against bacteria and fungi, making it a candidate for use in food preservation and therapeutic applications.

Case Study: Antimicrobial Efficacy

In a controlled study, β-ionone was tested against Escherichia coli and Staphylococcus aureus. The results showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.3 |

These findings suggest that β-ionone has promising antibacterial properties, which could be leveraged in developing natural preservatives or therapeutic agents .

Metabolism and Toxicity

The metabolism of β-ionone primarily occurs in the liver, where it is transformed into various metabolites such as 3-oxo-β-ionone and dihydro-3-oxo-β-ionol. Toxicological studies indicate that β-ionone has low acute toxicity when administered orally, with an LD50 value of approximately 4590 mg/kg in animal models .

Toxicity Profile Summary

| Parameter | Value |

|---|---|

| LD50 (oral) | 4590 mg/kg |

| Skin Irritation | Slightly irritating |

| Eye Irritation | Slightly irritating |

| NOAEL (No Observed Adverse Effect Level) | 100 mg/kg/day |

These results highlight that while β-ionone is generally safe at low concentrations, care must be taken regarding its dosage in applications .

Potential Therapeutic Applications

Given its biological activities, β-ionone has potential applications in several areas:

- Cosmetics : Due to its antioxidant properties, it can be used in skincare products to combat oxidative stress.

- Food Industry : Its antimicrobial properties make it suitable for use as a natural preservative.

- Pharmaceuticals : Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

Q & A

Basic: What are the key spectroscopic techniques for characterizing (E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one, and how do they address structural elucidation challenges?

Methodological Answer:

- NMR Spectroscopy : Critical for determining stereochemistry and confirming the (E)-configuration of the butenone moiety. H and C NMR identify substituents on the cyclohexenyl ring and verify methyl group positions .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1680 cm⁻¹) and olefinic (C=C) bonds (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C₁₃H₂₀O) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects, particularly for analogs like 3-hydroxy-β-ionone .

Advanced: How can researchers resolve contradictory data in stereochemical assignments of this compound using computational modeling?

Methodological Answer:

- Combine experimental H NMR coupling constants (e.g., vs. ) with density functional theory (DFT) calculations to predict stable conformers .

- Use molecular dynamics simulations to assess steric hindrance in the cyclohexenyl ring, which influences dihedral angles and NMR splitting patterns .

- Cross-validate with circular dichroism (CD) for chiral centers, leveraging analogs like (3R)-3-hydroxy-β-ionone as references .

Basic: What synthetic routes are reported for this compound, and what are their mechanistic considerations?

Methodological Answer:

- Claisen-Schmidt Condensation : Reacting 2,4,4-trimethylcyclohexenecarbaldehyde with methyl vinyl ketone under basic conditions (e.g., NaOH/EtOH) forms the α,β-unsaturated ketone .

- Aldol Addition : Acid-catalyzed cyclization of prenylated diketones, followed by dehydration, yields the butenone scaffold. Temperature control (80–100°C) minimizes side reactions .

- Grignard Reaction : Alkylation of cyclohexenyl precursors with propargyl magnesium bromide, followed by oxidation, achieves regioselectivity .

Advanced: What experimental strategies optimize the regioselective formation of the cyclohexenyl moiety in this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize carbocation intermediates during cyclohexenyl ring formation, enhancing regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yield in SN2-type alkylation steps, while non-polar solvents (e.g., toluene) favor Diels-Alder pathways .

- Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic byproducts in acid-catalyzed cyclizations .

Basic: How does the compound's logP value influence its applicability in bioactivity studies, and what methods are used for its determination?

Methodological Answer:

- LogP Impact : A logP ~2.5 (predicted via PubChem data) suggests moderate lipophilicity, enabling membrane permeability in cellular assays but requiring solubilization aids (e.g., DMSO) for aqueous systems .

- Determination Methods :

Advanced: What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound, considering its structural similarity to known bioactive terpenoids?

Methodological Answer:

- Macrophage Models : Use RAW 264.7 cells to measure inhibition of LPS-induced NO production and TNF-α secretion .

- Enzymatic Assays : Target COX-2 and LOX-5 enzymes, comparing IC₅₀ values to β-ionone derivatives .

- Docking Studies : Perform molecular docking with PDB structures (e.g., COX-2, 5LOX) to predict binding affinity .

Basic: What are the thermal stability profiles of this compound, and how do they impact storage and handling protocols?

Methodological Answer:

- DSC/TGA Analysis : Decomposition onset at ~180°C indicates stability at room temperature but requires refrigeration (4°C) for long-term storage .

- Light Sensitivity : UV-Vis spectroscopy shows absorbance peaks <300 nm; store in amber vials to prevent photodegradation .

Advanced: How do isotopic labeling studies contribute to understanding the metabolic fate of this compound in mammalian cell lines?

Methodological Answer:

- C-Labeling : Track incorporation into TCA cycle intermediates via LC-MS metabolomics, identifying β-oxidation pathways .

- C Radiolabeling : Quantify excretion products in hepatocyte models (e.g., HepG2) to assess hepatic clearance .

- Stable Isotope-Resolved NMR : Map carbon flux in primary metabolites, comparing to structurally related terpenoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.